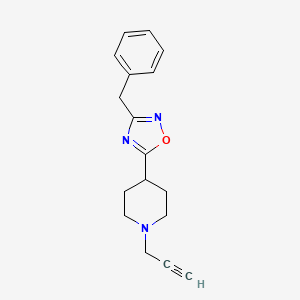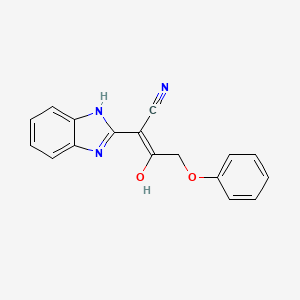
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile is a chemical compound that has gained significant attention in recent years due to its potential biomedical applications. It is a member of the benzimidazole family, which is known for its diverse range of biological activities.
Scientific Research Applications
Synthesis and Characterization
A study by Salahuddin et al. (2017) detailed the synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, showing their potential antimicrobial activity. The study elaborated on the condensation process and the evaluation of compounds for their activity against various bacteria and fungi, demonstrating the significance of these compounds in antimicrobial research (Salahuddin et al., 2017).
Antimicrobial Activity
Further research by Shaharyar et al. (2016) synthesized novel benzimidazole derivatives and screened them for pharmacological properties, including anticonvulsant activity. The work emphasized the role of these compounds in developing new therapeutic agents (Shaharyar et al., 2016).
Selective Receptor Antagonists
Zarrinmayeh et al. (1998) synthesized a series of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aiming to develop anti-obesity drugs. This study highlighted the systematic approach to modify the molecular structure for enhanced receptor affinity and selectivity (Zarrinmayeh et al., 1998).
Antibacterial and Photophysical Properties
Patil et al. (2015) reported on the synthesis, characterization, and antibacterial activity of novel derivatives involving benzimidazole. These compounds demonstrated significant antibacterial activities and fluorescent properties, suggesting their utility in biological labeling and sensing applications (Patil et al., 2015).
DNA Topoisomerase I Inhibitors
Alpan et al. (2007) explored 1H-benzimidazole derivatives as inhibitors of mammalian DNA topoisomerase I, contributing to the understanding of their potential as anticancer agents. This study provided insights into the structural requirements for topoisomerase I inhibition (Alpan et al., 2007).
Mechanism of Action
Target of Action
ChemDiv3_001685, also known as 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile or HMS1477M13, is a covalent inhibitor . Covalent inhibitors are invaluable in drug discovery due to their unique mechanism of action, which involves forming a stable, irreversible bond with their target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .
Mode of Action
The compound’s mode of action involves the formation of a covalent bond with its target, leading to irreversible inhibition . This ensures sustained activity at the target site, reducing the potential for resistance development by effectively shutting down key molecular pathways . Their specificity, derived from the precise interaction with particular functional groups on target proteins, minimizes off-target effects and improves the safety profile of therapeutic agents .
Biochemical Pathways
The affected biochemical pathways depend on the specific target of the compound. Given that ChemDiv3_001685 is a covalent inhibitor, it is likely to affect the pathways associated with its target enzyme or receptor . The irreversible inhibition can lead to the shutdown of key molecular pathways, resulting in potent therapeutic effects .
Pharmacokinetics
Covalent inhibitors offer significant advantages in pharmacology, primarily due to their ability to form a permanent bond with target enzymes or receptors, which ensures a long-lasting therapeutic effect . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .
Result of Action
The result of ChemDiv3_001685’s action is the prolonged and potent inhibition of its target, leading to greater therapeutic efficacy and dosage efficiency . The enduring binding of these inhibitors also reduces the enzyme’s ability to mutate and develop resistance, a common challenge in the treatment of many diseases, including various cancers and infectious diseases .
properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-phenoxybut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-10-13(16(21)11-22-12-6-2-1-3-7-12)17-19-14-8-4-5-9-15(14)20-17/h1-9,21H,11H2,(H,19,20)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVREURGMOVYCY-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2869351.png)
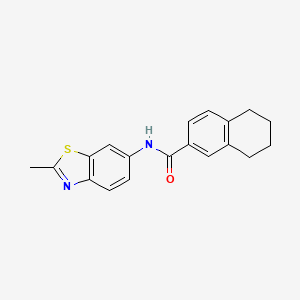
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2869355.png)
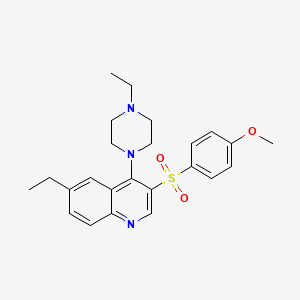
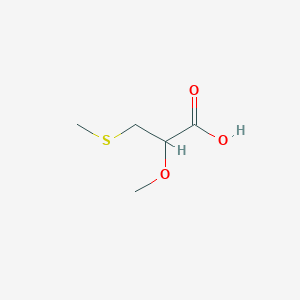
![6-[5-(5-Methyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2869360.png)

![7-decyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869362.png)
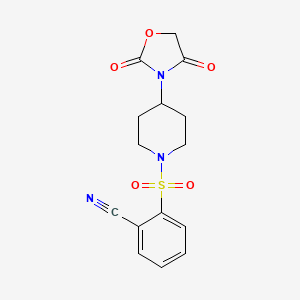
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2869364.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)
